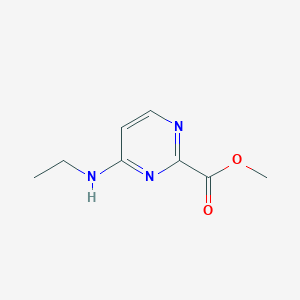
6-Methyl-4-(trifluoromethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-(trifluoromethyl)pyridin-3-amine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, where selective fluorination reactions are employed to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 6-Methyl-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines.
科学研究应用
6-Methyl-4-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the agrochemical industry, the compound is used in the development of pesticides and herbicides.
作用机制
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Comparison: 6-Methyl-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in applications where other similar compounds may not be as effective .
属性
分子式 |
C7H7F3N2 |
|---|---|
分子量 |
176.14 g/mol |
IUPAC 名称 |
6-methyl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)6(11)3-12-4/h2-3H,11H2,1H3 |
InChI 键 |
BESDIXREMKNQBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)


![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)

